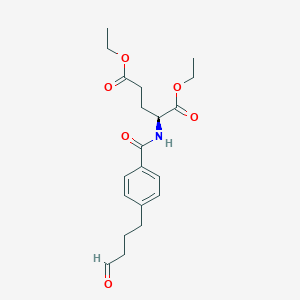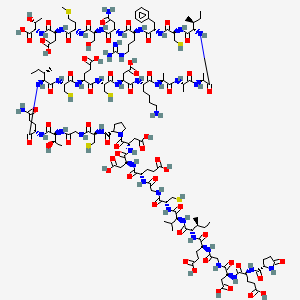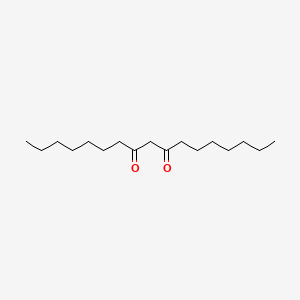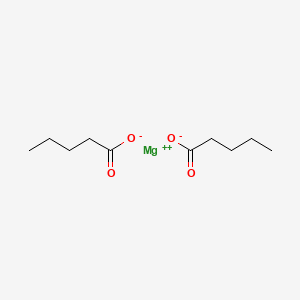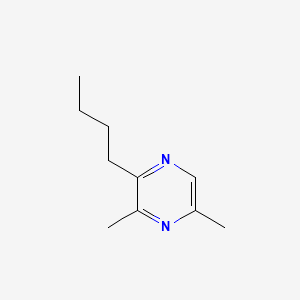
Methylbenzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its use in various organic synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Reaction: [ \text{C₆H₅CH₃NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅CH₃N₂Cl} + 2\text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of automated systems ensures precise addition of reagents and efficient temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbenzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with activated aromatic compounds to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and copper(I) bromide (CuBr). These reactions are typically carried out at low temperatures.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) are used.
Major Products Formed
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is methylbenzenamine.
Wissenschaftliche Forschungsanwendungen
Methylbenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Biology: It is used as a reagent in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group. This group is highly electrophilic and can readily participate in substitution and coupling reactions. The mechanism typically involves the formation of a highly reactive aryl cation intermediate, which then reacts with nucleophiles or coupling partners.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- Chlorobenzenediazonium chloride
- Nitrobenzenediazonium chloride
Uniqueness
Methylbenzenediazonium chloride is unique due to the presence of the methyl group on the benzene ring. This methyl group can influence the reactivity and stability of the diazonium salt, making it distinct from other diazonium compounds.
Eigenschaften
CAS-Nummer |
2028-34-4 |
|---|---|
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
154.60 g/mol |
IUPAC-Name |
2-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DYZUKPGAHDACCP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



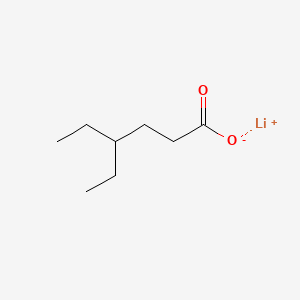
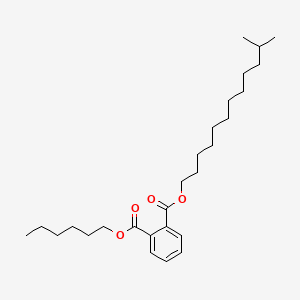
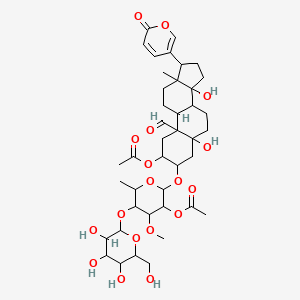

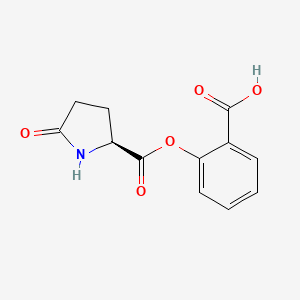

![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
